molecular formula C14H18N2 B11888821 3-(1-ethylpyrrolidin-2-yl)-1H-indole

3-(1-ethylpyrrolidin-2-yl)-1H-indole

Katalognummer: B11888821
Molekulargewicht: 214.31 g/mol
InChI-Schlüssel: PWMNSDRIYDELME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Ethylpyrrolidin-2-yl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure. The indole moiety is a common structural motif in many natural products and pharmaceuticals, known for its diverse biological activities. The addition of the 1-ethylpyrrolidin-2-yl group enhances the compound’s pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-ethylpyrrolidin-2-yl)-1H-indole typically involves the construction of the indole core followed by the introduction of the 1-ethylpyrrolidin-2-yl group. One common method starts with the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequently, the 1-ethylpyrrolidin-2-yl group can be introduced via nucleophilic substitution or reductive amination reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can significantly improve the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: Reduction reactions can modify the pyrrolidine ring, potentially leading to the formation of different stereoisomers.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole core .

Wissenschaftliche Forschungsanwendungen

3-(1-Ethylpyrrolidin-2-yl)-1H-indole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(1-ethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards these targets. For example, the compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(1-Ethylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine moieties, which confer distinct pharmacological properties. The ethyl group on the pyrrolidine ring can influence the compound’s lipophilicity and metabolic stability, potentially enhancing its bioavailability and therapeutic efficacy .

Eigenschaften

Molekularformel

C14H18N2

Molekulargewicht

214.31 g/mol

IUPAC-Name

3-(1-ethylpyrrolidin-2-yl)-1H-indole

InChI

InChI=1S/C14H18N2/c1-2-16-9-5-8-14(16)12-10-15-13-7-4-3-6-11(12)13/h3-4,6-7,10,14-15H,2,5,8-9H2,1H3

InChI-Schlüssel

PWMNSDRIYDELME-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCCC1C2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.